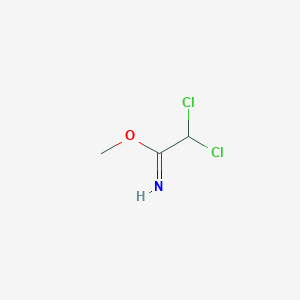

Ethanimidic acid, 2,2-dichloro-, methyl ester

Description

Structurally, it consists of a methyl ester group attached to an ethanimidic acid backbone substituted with two chlorine atoms at the 2,2-positions. For example, Ethanimidic acid, 2,2-dichloro-N-(1,1-dimethylethyl)-, methyl ester (CAS 65785-69-5, C₇H₁₃Cl₂NO, MW 198.092) is a related compound with an additional tert-butyl group on the nitrogen . The dichloro substitution likely enhances electrophilicity, making it reactive in synthetic applications such as nucleophilic substitutions or as an intermediate in agrochemicals.

Properties

IUPAC Name |

methyl 2,2-dichloroethanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2NO/c1-7-3(6)2(4)5/h2,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMCNBJRJJYYJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Sodium Methoxide

A common approach uses sodium methoxide (NaOCH₃) as a base to deprotonate methanol, generating a methoxide ion that substitutes a chlorine atom in dichloroacetonitrile derivatives.

Example Reaction:

$$ \text{Cl}2\text{C(CN)CH}3 + \text{NaOCH}3 \rightarrow \text{Cl}2\text{C(CN)COOCH}_3 + \text{NaCl} $$

Conditions and Yields:

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| NaOCH₃ (25% in CH₃OH) | Methanol | Room temp. | 4 hrs | 92% |

This method is efficient for forming ethoxy or methoxy derivatives but requires careful control to prevent over-substitution.

Esterification of Dichloroacetic Acid Derivatives

If the corresponding dichloroacetic acid derivative is available, direct esterification with methanol can be employed.

Acid-Catalyzed Esterification

Using dichloroacetic acid and methanol with sulfuric acid (H₂SO₄) as a catalyst:

Reaction:

$$ \text{Cl}2\text{C(COOH)CH}3 + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Cl}2\text{C(COOCH}3\text{)CH}3 + \text{H}_2\text{O} $$

Conditions and Yields:

| Catalyst | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| H₂SO₄ (0.1% v/v) | Methanol | Reflux | 7.5 hrs | 94.3% |

This method is high-yielding but requires removal of excess methanol and neutralization of HCl byproducts.

Catalytic Activation of Nitriles

Platinum or palladium complexes can activate dichloroacetonitrile for nucleophilic attack by methanol.

Platinum-Catalyzed Imidate Formation

In a study on catalytic nitrile activation, dichloroacetonitrile reacts with methanol in the presence of platinum bisacetonitrile dichloride:

Reaction:

$$ \text{Cl}2\text{C(CN)} + \text{CH}3\text{OH} \xrightarrow{\text{PtCl}2(\text{CH}3\text{CN})2} \text{Cl}2\text{C(COONCH}_3\text{)} $$

Conditions and Yields:

| Catalyst | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| PtCl₂(CH₃CN)₂ (5 mol%) | DME | -78°C → 0°C | 30 min | 48% |

This method demonstrates moderate yields but offers a pathway for functionalizing nitriles under mild conditions.

Comparative Analysis of Methods

The choice of method depends on precursor availability, desired yield, and reaction scalability.

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic substitution | High yield (92%), simple setup | Requires anhydrous conditions |

| Acid-catalyzed esterification | High yield (94.3%), scalable | Corrosive byproducts (HCl) |

| Catalytic activation | Mild conditions, functionalizable | Moderate yield (48%), catalyst cost |

Key Challenges and Optimizations

- Side Reactions: Over-substitution or hydrolysis of intermediates can reduce yields. Using anhydrous solvents and controlled temperatures minimizes these issues.

- Catalyst Efficiency: Platinum complexes require precise stoichiometry to avoid deactivation by byproducts.

- Safety: Handling dichloroacetonitrile demands precautions due to its mutagenic properties.

Chemical Reactions Analysis

Ethanimidic acid, 2,2-dichloro-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Ethanimidic acid, 2,2-dichloro-, methyl ester serves as an important intermediate in the synthesis of various organic compounds. Its ability to introduce functional groups makes it valuable in the production of pharmaceuticals and agrochemicals. The compound can be used in reactions such as nucleophilic substitution and condensation reactions to form more complex structures.

Reactivity and Mechanism

The reactivity of this compound is largely attributed to the presence of the dichloroacetimidate moiety, which can undergo nucleophilic attack by various nucleophiles. For example:This reaction pathway highlights its potential in synthesizing amides and other nitrogen-containing compounds.

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that derivatives of ethanimidic acid compounds exhibit antimicrobial activity against a range of pathogens. A study demonstrated that compounds with similar structural frameworks showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.

Potential Anticancer Activity

Several studies have explored the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives containing the dichloroacetimidate structure have been observed to induce apoptosis in specific cancer models. Assays such as MTT and flow cytometry have been employed to assess cell viability and apoptosis rates.

Agrochemical Applications

Pesticide Development

this compound is also investigated for its potential as a pesticide or herbicide. Its chemical properties allow it to interact with plant growth regulators or act as a fungicide. The compound's efficacy in controlling certain pests has been documented in agricultural studies.

Case Study: Efficacy Against Fungal Pathogens

In a controlled study, the application of ethanimidic acid derivatives resulted in significant reductions in fungal pathogen populations on crops. The results indicated that these compounds could serve as effective alternatives to conventional fungicides.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Useful in nucleophilic reactions |

| Pharmaceuticals | Antimicrobial and anticancer properties | Induces apoptosis in cancer cells |

| Agrochemicals | Potential pesticide/herbicide | Effective against fungal pathogens |

| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism |

|---|---|---|---|

| Ethanimidic Acid Derivative | Positive | Moderate | Disruption of cell wall |

| Related Thiazole Derivative | High | High | DNA intercalation |

Mechanism of Action

The mechanism of action of ethanimidic acid, 2,2-dichloro-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table compares key structural and molecular features of ethanimidic acid derivatives:

*Estimated based on analogs.

Key Observations:

- Ester Group : Benzyl esters (e.g., Benzyl 2,2,2-trichloroacetimidate) are bulkier, which may reduce volatility and stabilize intermediates in glycosylation reactions .

- Salt Forms : Hydrochloride salts (e.g., Ethyl acetimidate hydrochloride) improve solubility in polar solvents, facilitating use in peptide synthesis .

Methyl 2,2,2-Trichloroacetimidate

- Synthetic Utility : Widely used as an activating group in glycoside bond formation due to its stability under acidic conditions .

- Electrophilicity : The trichloro group enhances the electrophilicity of the imidate carbon, accelerating reactions with alcohols or amines .

Ethanimidic Acid, Ethyl Ester (Hydrochloride)

- Peptide Synthesis: Used to protect amino groups during solid-phase synthesis .

Dichloro Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.